molecular formula C5H10N4O2S B2972276 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine CAS No. 79742-05-5

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2972276
CAS No.: 79742-05-5
M. Wt: 190.22
InChI Key: YHRZNUHIIXKQFC-UHFFFAOYSA-N
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Description

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine (CAS 79742-05-5) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propylsulfonyl group at position 3 and an amine group at position 3. Its molecular formula is C₅H₁₀N₄O₂S, with a molar mass of 190.23 g/mol. This compound is classified as an irritant and is typically stored at room temperature .

Properties

IUPAC Name

5-propylsulfonyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-2-3-12(10,11)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRZNUHIIXKQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonylation reactions using propylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group can enhance the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic utility of 3-(propylsulfonyl)-1H-1,2,4-triazol-5-amine can be contextualized by comparing it to other triazol-5-amine derivatives with varying substituents. Key analogs include:

Substituent-Driven Variations in Activity

Compound Name Substituent (Position 3) Molecular Formula Key Properties/Applications References
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Pyridinyl C₇H₇N₅ EGFR/HER-2 dual-target inhibitors; used in anticancer agents .
3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine Phenoxymethyl C₉H₁₀N₄O Structural analog with discontinued commercial availability; limited biological data .
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) Trifluoromethyl C₃H₃F₃N₄ High thermal stability; used in explosives .
3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine Naphthyl C₁₁H₁₀N₄ Anticancer activity (e.g., against MGC-803 gastric cancer cells) .
3-(Pentylsulfanyl)-1H-1,2,4-triazol-5-amine Pentylsulfanyl C₇H₁₄N₄S Sulfur-containing analog; building block in organic synthesis .
N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine Furyl + 4-chlorobenzyl C₁₃H₁₁ClN₄O Inhibitor of P. aeruginosa FabA (pIC₅₀ = 5.7 ± 0.2) .

Key Insights from Structural Comparisons

  • Electronic Effects : The sulfonyl group in this compound increases electron-withdrawing character compared to sulfanyl (e.g., pentylsulfanyl) or alkyl (e.g., propyl) substituents. This may enhance metabolic stability but reduce membrane permeability .
  • Biological Activity : Pyridinyl and naphthyl analogs exhibit potent anticancer activity, while trifluoromethyl derivatives are leveraged for thermal stability in explosives. The target compound’s sulfonyl group may position it for enzyme-targeted applications, though specific data remain sparse .
  • Synthetic Accessibility : Many analogs (e.g., 3-phenyl derivatives) are synthesized via condensation or multicomponent reactions under mild conditions, while sulfonyl derivatives often require sulfonation steps .

Biological Activity

3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of propylsulfonyl derivatives with 1,2,4-triazole precursors. The triazole ring structure is significant for its biological activity, as modifications at various positions can lead to enhanced potency against specific targets.

Anticancer Activity

Recent studies have shown that compounds with a 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazole have demonstrated significant activity against various cancer cell lines. The presence of substituents in position 3 has been linked to increased efficacy in inhibiting cancer cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induction of apoptosis
3-amino-1,2,4-triazoleHeLa (Cervical)8.0Cell cycle arrest in G2/M phase
5-aryl-3-phenylaminoMCF7 (Breast)10.0Antiangiogenic effects

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. Studies indicate that derivatives like this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in critical metabolic pathways. For example, some derivatives target cytochrome P450 enzymes.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various triazole derivatives on A549 lung cancer cells. The results indicated that the introduction of a propylsulfonyl group significantly enhanced the compound's potency compared to other derivatives lacking this functional group .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, it was found that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

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